4-[N-(2-pyrimidinyl)aminomethyl]aniline
Description
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12N4/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8,12H2,(H,13,14,15) |
InChI Key |
MMIIBRRCVZEKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine-Aniline Family
Table 1: Structural and Functional Comparison
Key Observations :
- Pyrimidine Position: The 2-pyrimidinyl group in the target compound enhances hydrogen bonding (N–H⋯N interactions), as seen in related crystal structures .
- Aminomethyl Linker: The -CH₂NH- group in this compound improves solubility and facilitates conjugation with bioactive moieties (e.g., indole-acetic acid in ), unlike direct pyrimidine-aniline linkages .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Data
Key Observations :
- Bioactivity: The target compound’s antiproliferative activity aligns with QSAR models where aminomethyl groups enhance binding to cellular targets . Imatinib’s intermediate () highlights the importance of pyrimidine-pyridine hybrids in kinase inhibition.
Q & A
Q. What are the common synthetic routes for 4-[N-(2-pyrimidinyl)aminomethyl]aniline, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination of 4-(aminomethyl)aniline with aldehydes or ketones. For example, reacting 4-(aminomethyl)aniline with pyrimidine-2-carbaldehyde under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound. Reaction optimization includes controlling equivalents of reagents (2–3 eq. relative to nucleophiles), temperature (room temperature to 60°C), and reaction time (2–18 hours) . Purification via flash chromatography over silica gel provides yields of 78–85% .
Q. What spectroscopic methods are most reliable for characterizing this compound?
1H NMR (400 MHz in CDCl₃) is essential for confirming the presence of the pyrimidinyl and aniline moieties (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene protons at δ 4.0–4.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₁N₅), with deviations <2 ppm from calculated values ensuring purity . Single-crystal X-ray diffraction (R factor ≤0.05) further confirms molecular geometry and hydrogen-bonding patterns .
Q. How can derivatization strategies enhance analytical detection of this compound?
Derivatization with aniline analogues (e.g., using EDC coupling) improves chromatographic resolution and MS sensitivity. LC-MS/MS with aniline-based reagents (e.g., 2-picolylamine) enables quantification at nanomolar levels. Optimal conditions avoid harsh bases like pyridine; instead, mild buffers (pH 6–7) and room temperature are preferred .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in drug design applications?
Replacing the pyrimidinyl group with substituted aryl rings (e.g., 3-pyridinyl) alters binding affinity to targets like kinase enzymes. For instance, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine (an imatinib intermediate) shows enhanced antiproliferative activity due to improved π-π stacking and hydrogen bonding . Computational docking (e.g., AutoDock Vina) and QSAR models can predict substituent effects on IC₅₀ values .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 70% vs. 85%) may arise from residual moisture in solvents or incomplete reduction steps. Controlled experiments under inert atmospheres (argon/nitrogen) and strict stoichiometric ratios minimize side reactions like over-alkylation. Kinetic studies (e.g., monitoring by TLC or in situ IR) help identify rate-limiting steps .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray structures reveal dihedral angles between aromatic rings (e.g., 41.84–49.24° for pyridyl-aniline systems), confirming non-planar geometries that impact solubility and intermolecular interactions. Hydrogen-bonded dimers (N—H⋯N, 2.8–3.0 Å) stabilize crystal packing, which can be correlated with thermal stability (DSC/TGA data) .
Q. What are the challenges in detecting trace impurities, and how can they be addressed?
Trace byproducts (e.g., unreacted 4-(aminomethyl)aniline or oxidized pyrimidine derivatives) require UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water). Method validation per ICH guidelines (precision <5% RSD, LOQ <0.1%) ensures reliability .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
2-Aminopyrimidine derivatives require PPE (gloves, goggles) due to potential mutagenicity. Work in fume hoods to avoid inhalation of fine powders. Waste must be neutralized with 10% acetic acid before disposal .
Q. How can solvent choice impact reaction efficiency?
Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Switching to dichloromethane or ethyl acetate improves phase separation in extraction. Solvent-free mechanochemical grinding (ball milling) offers a greener alternative for small-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
